Cas no 1416341-59-7 (1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid)

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core functionalized with a chlorophenyl group, a pyrimidinylsulfanylmethyl moiety, and a carboxylic acid substituent. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a building block for pharmacologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (pyrimidine) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. The carboxylic acid functionality allows for further derivatization, making it valuable in the development of targeted inhibitors or ligands. Its well-defined molecular architecture supports precise modifications for structure-activity relationship studies. Suitable for research in agrochemical and pharmaceutical fields, it offers a robust scaffold for exploratory synthesis.
1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid structure
1416341-59-7 structure
商品名:1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid
CAS番号:1416341-59-7
MF:C14H10ClN5O2S
メガワット:347.779499530792
CID:5218617

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid
    • インチ: 1S/C14H10ClN5O2S/c15-9-4-1-2-5-10(9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-3-7-17-14/h1-7H,8H2,(H,21,22)
    • InChIKey: CMIMJBIGHWJGLA-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2Cl)C(CSC2=NC=CC=N2)=C(C(O)=O)N=N1

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM503167-1g
1-(2-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylicacid
1416341-59-7 97%
1g
$539 2023-02-02

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 関連文献

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acidに関する追加情報

Introduction to 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1416341-59-7)

1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid, identified by its CAS number 1416341-59-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, which is well-documented for its broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a chloro-substituted phenyl ring, a pyrimidin-2-ylsulfanylmethyl moiety, and a triazole core, contribute to its unique chemical properties and potential therapeutic applications.

The chloro-substituted phenyl ring in 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid plays a crucial role in modulating the compound's interactions with biological targets. Chlorinated aromatic compounds are frequently employed in drug design due to their ability to enhance binding affinity and selectivity. This feature makes the compound a promising candidate for further exploration in the development of novel therapeutic agents.

The pyrimidin-2-ylsulfanylmethyl group is another critical component of this molecule. Pyrimidine derivatives are extensively studied in medicinal chemistry due to their involvement in various biological pathways. The sulfanyl-methyl bridge in this moiety introduces a flexible region that can be exploited to optimize pharmacokinetic properties. This structural element is particularly interesting because it allows for diverse conformations, which may enhance the compound's ability to interact with biological receptors.

The central triazole core in 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid is known for its stability and ability to participate in hydrogen bonding interactions. Triazole compounds have been successfully utilized in various drug classes, including antifungals and antivirals. The presence of this core structure suggests that the compound may exhibit similar biological activities, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. Studies have indicated that derivatives of triazole-containing molecules often exhibit inhibitory effects on enzymes and receptors involved in inflammatory and infectious diseases. The specific arrangement of functional groups in 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid suggests that it may possess similar properties.

In addition to its potential as a standalone therapeutic agent, this compound may serve as a key intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to explore a wide range of structural modifications. This flexibility is particularly valuable in drug development pipelines where optimization of pharmacological properties is essential.

The synthesis of 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid involves multi-step organic reactions that require careful control of reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are critical for ensuring that the final product meets the stringent standards required for pharmaceutical applications.

Current research efforts are focused on evaluating the biological activity of this compound through both in vitro and in vivo studies. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes associated with metabolic disorders. Furthermore, its structural features make it a promising candidate for further investigation in the field of oncology. The ability to modulate key biological pathways could lead to the development of novel treatments for various diseases.

The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been performed to predict how 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid interacts with potential targets such as enzymes and receptors. These simulations provide valuable insights into the compound's binding affinity and selectivity, guiding further optimization efforts.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it an attractive candidate for use in diagnostic assays and biomarker identification. By targeting specific biological pathways, it may help researchers develop more accurate diagnostic tools for various conditions.

As our understanding of molecular interactions continues to evolve, compounds like 1-(2-Chloro-phenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid will play an increasingly important role in pharmaceutical research and development. The combination of innovative synthetic methodologies and advanced computational techniques ensures that we are well-positioned to uncover new therapeutic possibilities.

In conclusion,1-(2-Chloro-phenyl)-5-(pyrimidin-2-y lsulfanylmethyl)-1H-[1,2,3]triazole -4-carboxylic acid (CAS No. 1416341 -59 -7) represents a significant advancement in medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for further exploration. Through continued research and development, this compound holds great promise for contributing to the discovery of new treatments for various diseases.

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